molecular formula C15H14ClNO2S B8628894 methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate

methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate

Cat. No.: B8628894
M. Wt: 307.8 g/mol
InChI Key: VKZZGKANOKQQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is a complex organic compound that belongs to the class of thioethers This compound is characterized by the presence of a benzoate ester group, an amino group, and a chlorophenyl thioether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate typically involves a multi-step process One common method includes the reaction of 4-chlorobenzenethiol with methyl 4-formylbenzoate in the presence of a base to form the thioether linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate exerts its effects is primarily through its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The amino group may also play a role in binding to biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((2-amino-4-bromophenyl)thio)methyl)benzoate
  • Methyl 4-(((2-amino-4-fluorophenyl)thio)methyl)benzoate
  • Methyl 4-(((2-amino-4-iodophenyl)thio)methyl)benzoate

Uniqueness

methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different halogen substituents. The specific combination of functional groups in this compound provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

methyl 4-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate

InChI

InChI=1S/C15H14ClNO2S/c1-19-15(18)11-4-2-10(3-5-11)9-20-14-7-6-12(16)8-13(14)17/h2-8H,9,17H2,1H3

InChI Key

VKZZGKANOKQQJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following General Procedure A, the title compound (2.2 g, 88%) was prepared from 2-amino-4-chlorobenzenethiol (1.3 g, 8.14 mmol), methyl 4-(bromomethyl)benzoate (1.86 g, 8.14 mmol) and K2CO3 (5.6 g, 40.73 mmol) in DMF (20 ml).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
88%

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